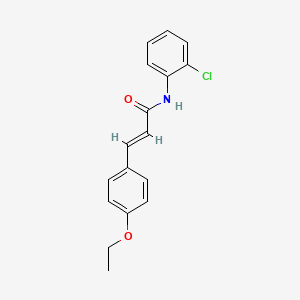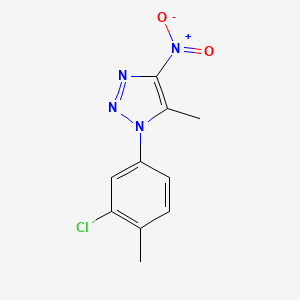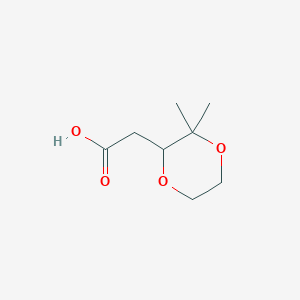![molecular formula C18H12N4O4 B2892541 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide CAS No. 477538-09-3](/img/structure/B2892541.png)
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in drug discovery . This compound is likely to have unique properties related to its structure .
Synthesis Analysis
The synthesis of compounds containing a benzimidazole moiety can be achieved through a general, inexpensive, and versatile method. This involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a wide range of quinoxalines and (1H-benzo[d]imidazol-2-yl)(phenyl)methanones can be obtained .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of the benzimidazole moiety. The benzimidazole moiety is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be complex and varied. For instance, the reaction of o-phenylenediamines with carboxylic acids can yield 2-aryl benzimidazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For instance, benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
One of the primary areas of research involving this compound relates to its synthesis and the exploration of its chemical reactions. For instance, the compound's synthesis through the cleavage of the imidazole ring in benzimidazoles, using specific conditions and reagents, has been documented, highlighting the compound's utility in chemical synthesis and the generation of novel compounds with potential pharmacological activities (Trofimov et al., 2010). Additionally, research has focused on developing eco-friendly synthetic routes for benzimidazole derivatives, demonstrating the compound's versatility and the interest in sustainable chemical synthesis (Warekar et al., 2016).
Biological Activities
Significant research has been conducted on the biological activities of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide and its derivatives. Studies have explored their antimicrobial properties, showing potential as antibacterial and antifungal agents. Kumar et al. (2012) investigated the in vitro antimicrobial and antiproliferative activities of N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, highlighting the compound's relevance in developing new therapeutic agents (Kumar et al., 2012). Furthermore, compounds derived from benzimidazole have shown promise as antitubercular agents, emphasizing the importance of these derivatives in addressing global health challenges like tuberculosis (Warekar et al., 2016).
Future Directions
The future directions for research on “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide” could involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities associated with benzimidazole derivatives , this compound could be a promising candidate for drug development.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O4/c23-18(15-9-10-16(26-15)22(24)25)19-12-7-5-11(6-8-12)17-20-13-3-1-2-4-14(13)21-17/h1-10H,(H,19,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETUPRUSICSEJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2892458.png)
![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2892459.png)


![1-{[1-(6-Fluoropyridine-2-carbonyl)piperidin-3-yl]methyl}-4-(pyridin-2-yl)piperazine](/img/structure/B2892467.png)
![2-(6-Cyclopropylpyridazin-3-yl)-5-(2-fluorophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2892469.png)


![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2892473.png)
![(E)-4-(((4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)imino)methyl)phenyl nicotinate](/img/structure/B2892474.png)

![1-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-naphthalen-1-ylethanone](/img/structure/B2892478.png)


